
1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a chloropropanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method starts with the preparation of the 2-amino-5-(methylthio)phenyl intermediate, which is then reacted with a chloropropanone derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
化学反应分析
Types of Reactions
1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
2-Amino-5-(methylthio)-1,3,4-thiadiazole: Shares the methylthio and amino groups but has a different core structure.
1-(2,5-Dimethylthiophen-3-yl)ethyl-1-hydroxyurea: Contains a similar methylthio group but differs in other functional groups and overall structure.
Uniqueness
1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C10H12ClNOS |
|---|---|
分子量 |
229.73 g/mol |
IUPAC 名称 |
1-(2-amino-5-methylsulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C10H12ClNOS/c1-14-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6H,4-5,12H2,1H3 |
InChI 键 |
AYDPJEJSTHPJKU-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=C(C=C1)N)C(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


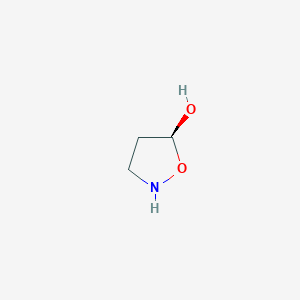
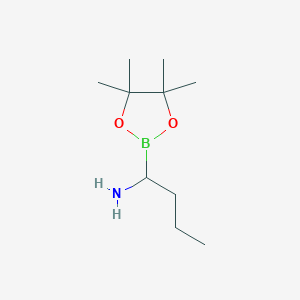
![(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B14056615.png)
![8-Oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14056619.png)

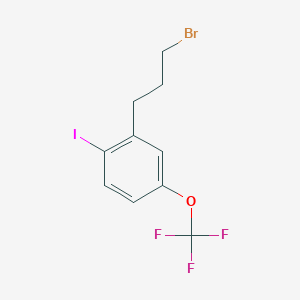
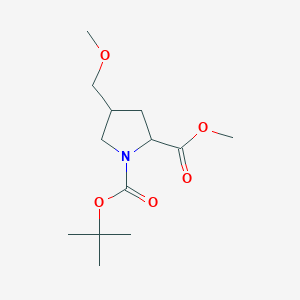
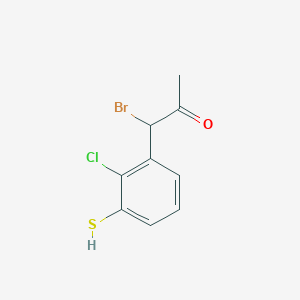

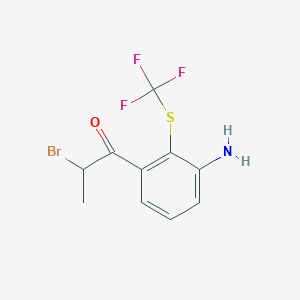
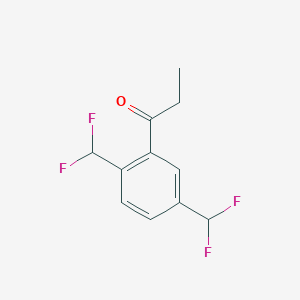

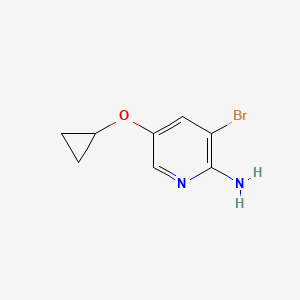
![4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14056677.png)
